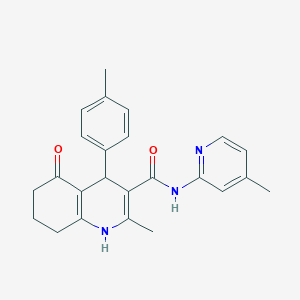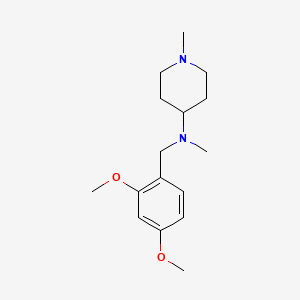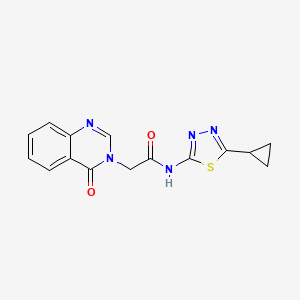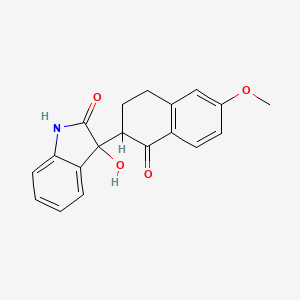
N-allyl-N'-(4-methoxyphenyl)-4-cyclohexene-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N'-(4-methoxyphenyl)-4-cyclohexene-1,2-dicarboxamide (also known as ALDA-1) is a small molecule that has been identified as a potential therapeutic agent for various diseases. It has been found to activate the enzyme aldehyde dehydrogenase 2 (ALDH2), which plays an important role in alcohol metabolism and oxidative stress.
Mecanismo De Acción
ALDA-1 activates ALDH2 by binding to a specific site on the enzyme. This binding stabilizes the enzyme and increases its activity, leading to increased detoxification of reactive aldehydes and reduced oxidative stress. ALDA-1 has also been found to increase the expression of various antioxidant enzymes, which further reduces oxidative stress.
Biochemical and Physiological Effects:
ALDA-1 has been found to have various biochemical and physiological effects. It has been found to improve mitochondrial function and reduce oxidative stress in various cells and tissues. It has also been found to improve cardiac function and reduce infarct size in animal models of myocardial infarction. ALDA-1 has also been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ALDA-1 has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has also been extensively studied in various scientific research applications, making it a well-characterized compound. However, ALDA-1 also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. It also has a short half-life in vivo, which can limit its efficacy in animal models.
Direcciones Futuras
There are several future directions for research on ALDA-1. One direction is to investigate its potential therapeutic effects in various diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer. Another direction is to develop more potent and selective ALDH2 activators that have improved pharmacokinetic properties. Finally, it would be interesting to investigate the role of ALDA-1 in modulating the gut microbiome and its potential effects on human health.
Métodos De Síntesis
ALDA-1 can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-methoxyphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with cyclohexene to form the corresponding amide. The final step involves the reaction of the amide with allyl bromide to form ALDA-1.
Aplicaciones Científicas De Investigación
ALDA-1 has been extensively studied in various scientific research applications. It has been found to have potential therapeutic effects in various diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer. ALDA-1 has been found to activate ALDH2, which plays an important role in the detoxification of reactive aldehydes and oxidative stress. It has also been found to improve mitochondrial function and reduce oxidative stress in various cells and tissues.
Propiedades
IUPAC Name |
2-N-(4-methoxyphenyl)-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-12-19-17(21)15-6-4-5-7-16(15)18(22)20-13-8-10-14(23-2)11-9-13/h3-5,8-11,15-16H,1,6-7,12H2,2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPNCTPTERENTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC=CCC2C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-(4-methoxyphenyl)-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(3-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4984753.png)
![4-{[2-fluoro-5-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B4984759.png)

![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B4984784.png)

amino]-N-(3,4-difluorophenyl)benzamide](/img/structure/B4984792.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide](/img/structure/B4984805.png)
![1-{2-[5-(2,3-dihydro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B4984816.png)

![5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4984823.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinol](/img/structure/B4984826.png)
![ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[(3-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4984830.png)
![ethyl 1-[oxo(phenyl)acetyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4984842.png)